molecular formula C14H12N2O4 B131766 Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate CAS No. 142593-07-5

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Cat. No. B131766
M. Wt: 272.26 g/mol
InChI Key: YFKCGCGCKIYMIH-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a derivative of 2,2'-bipyridine, a molecule consisting of two pyridine rings connected at their 2-positions. The dimethyl variant specifically refers to the substitution of the hydrogen atoms at the 6 and 6' positions with methyl groups, and the presence of carboxylate groups at the 4 and 4' positions. This compound is of interest due to its potential applications in various fields, including coordination chemistry and materials science .

Synthesis Analysis

The synthesis of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate involves modified Negishi cross-coupling conditions starting from substituted 2-halopyridines . Another approach includes a practical bromination method to synthesize dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate, which avoids impurities and purification difficulties associated with direct bromination methods . These synthetic routes provide access to a variety of functionalized 2,2'-bipyridines that can be further modified for specific applications.

Molecular Structure Analysis

The molecular structure of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate has been elucidated using single-crystal X-ray crystallography. The uncoordinated ligand adopts an anti pyridyl arrangement with coplanar pyridyl rings. Upon coordination to copper(I), the ligand exhibits an increased inter-pyridyl twisting within each ligand, facilitating chelating metal coordination . The crystal structure of related compounds, such as 6,6'-dimethylsulfinyl-2,2'-bipyridine, has also been determined, revealing weak hydrogen bonding and π-π stacking interactions in the solid state .

Chemical Reactions Analysis

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate can participate in various chemical reactions due to its reactive sites. For instance, the deprotonation of a dimethyl sulfide ligand can lead to intramolecular nucleophilic addition to the 2 position of coordinated 2,2'-bipyridine . Additionally, the compound can form complexes with metals such as copper(I), which are relevant for applications in dye-sensitized solar cells (DSCs) .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate and its derivatives are influenced by the substituents on the bipyridine core. For example, the presence of dimethyl groups can affect the compound's phase transitions, vibrations, and methyl group tunneling characteristics . The electronic properties, such as charge transfer interactions, are also impacted by the crystal packing and the nature of the substituents .

Scientific Research Applications

Copper(I) Complexes in Solar Cells

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is utilized in the synthesis of copper(I) complexes for dye-sensitized solar cells (DSCs). These complexes, featuring carboxylic acid substituents, demonstrate significant roles in determining the solid-state packing through hydrogen bonding and pi-stacking interactions, impacting the efficiency of DSCs (Constable et al., 2009).

Crystal Structure Analysis

The compound's crystal structure has been extensively studied. For instance, research on its copper(I) coordination complex reveals insights into ligand arrangement and coordination upon interaction with copper(I). These studies provide a foundation for understanding the complex's behavior in various applications, including potential catalytic or electronic functions (Blake et al., 2007).

Synthesis Methodologies

Innovative synthetic approaches have been developed for related compounds, offering advantages like reduced impurities and enhanced yield. These methodologies are crucial for producing high-purity materials for scientific research and industrial applications (Ou et al., 2019).

Application in Lanthanide Chelators

The compound plays a role in the synthesis of bifunctional lanthanide chelators. These chelators have potential applications in medical imaging and therapy, where they can be used to bind lanthanide ions for various diagnostic and therapeutic purposes (Havas et al., 2007).

Photophysical Properties in Biolabels

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate derivatives are used in the construction of complex architectures like bifunctional lanthanide chelators and luminophoric biolabels. The photophysical properties of such compounds are of interest for applications in biological labeling and imaging (Havas et al., 2009).

Safety And Hazards

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves and eye protection are recommended .

properties

IUPAC Name

methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKCGCGCKIYMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467115
Record name DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

CAS RN

142593-07-5
Record name DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AJ Blake, NR Champness, PV Mason… - … Section C: Crystal …, 2007 - scripts.iucr.org
The single-crystal X-ray structures of dimethyl 2,2′-bipyridine-6,6′-dicarboxylate, C14H12N2O4, and the copper(I) coordination complex bis(dimethyl 2,2′-bipyridine-6,6′-…
Number of citations: 6 scripts.iucr.org
E Rozycka-Sokolowska, B Marciniak… - Journal of Sulfur …, 2013 - Taylor & Francis
The structure of 6,6′-dimethylsulfinyl-2,2′-bipyridine (1) has been determined by a single-crystal X-ray crystallography. This compound crystallizes in the monoclinic P2 1 space …
Number of citations: 6 www.tandfonline.com
Y Yang, Z Zhang, L Yang, J Liu, C Xu, S Luo… - Inorganic …, 2019 - ACS Publications
The stability constants (log β) of 1:1 uranyl complexes with three N,O-mixed donor ligands (L = 2,2′-dipyridyl-6,6′-dicarboxylate, 3,3′-dimethyl-2,2′-bipyridine-6,6′-dicarboxylate, …
Number of citations: 17 pubs.acs.org
L Li, L Zhu, Y Qiao, Z Yue, W Zhang… - Synthesis and Reactivity …, 2013 - Taylor & Francis
The authors present a dimeric complex prepared by hydrothermal process with the formula {[Cu (bpdc) (H 2 O)] 2 ·2H 2 O}, (H 2 bpdc = 2, 2′-bipyridyl-6, 6′-dicarboxylic acid). This …
Number of citations: 2 www.tandfonline.com
M Pacheco, J Dikec, P Winckler, C Coelho… - … Acta Part A: Molecular …, 2022 - Elsevier
Bacterial spores can cause significant problems such as food poisoning (like neurotoxin or emetic toxin) or serious illnesses (like anthrax or botulism). This dormant form of bacteria, …
Number of citations: 3 www.sciencedirect.com
JM Kamdar - 2017 - search.proquest.com
Global concern about the long-term sustainability and environmental impact of burning fossil fuels has prompted widespread research on alternative fuels. Hydrogen is attractive as a …
Number of citations: 3 search.proquest.com
F Forato - 2017 - theses.fr
Cette thèse, située à l’interface de trois domaines qui sont la chimie des matériaux, la chimie organique et la biologie, traite de l’utilisation de matériaux hybrides organiques/…
Number of citations: 0 www.theses.fr

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